8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
8-(3-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H15NO2/c15-10-4-1-3-9(7-10)11-8-14-12(16)13(11)5-2-6-13/h1,3-4,7,11,15H,2,5-6,8H2,(H,14,16) |
InChI Key |
DSNWRZRFCZHVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
A representative synthetic pathway for this compound involves the following steps:
Starting Material Selection: Begin with a suitably substituted cyclopentanone or cyclopentanol derivative bearing the 3-hydroxyphenyl group or a protected form of it.
Formation of the Azetidine Ring: Using intramolecular cyclization techniques, the azetidine ring is formed by nucleophilic attack of an amine onto an electrophilic carbon center, often facilitated by base or acid catalysis.
Spirocyclization: The spiro junction is established by cyclizing the azetidine onto the cyclopentane ring, typically under basic conditions such as potassium tert-butoxide in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Lactam Formation: Oxidation or cyclization to form the lactam (5-one) moiety can be achieved by intramolecular amide bond formation or selective oxidation of the amine precursor.
Introduction of the 3-Hydroxyphenyl Substituent: This can be introduced either before spirocyclization by using a substituted precursor or after spirocycle formation by functional group transformations such as aromatic substitution or hydroxylation.
Reaction Conditions and Yields
A table summarizing typical reaction conditions and yields for analogous spirocyclic azaspiro compounds is presented below, adapted from literature:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azetidine ring formation | NaH, DMSO, 70 °C | 85 | High stereoselectivity |
| Spirocyclization | KOtBu, THF, room temperature | 80-90 | Mild conditions, minimal side reactions |
| Lactam formation | Cyclization via amide bond formation | 75-85 | Often requires purification |
| Hydroxyphenyl substitution | Aromatic substitution or protection/deprotection steps | 70-80 | Hydroxyl group introduced or revealed |
Detailed Analysis of Synthetic Routes and Mechanistic Insights
Annulation Strategy
The annulation approach is central to the efficient synthesis of the azaspiro[3.4]octan-5-one core. The three routes discussed in the literature highlight the flexibility in ring construction:
Annulation of the cyclopentane ring involves building the six-membered ring onto a pre-existing azetidine, which can be advantageous for controlling stereochemistry at the spiro center.
Annulation of the azetidine ring onto a cyclopentane precursor allows for the introduction of various substituents on the cyclopentane ring before spirocyclization.
The choice of route depends on the availability of starting materials and desired substitution pattern, with minimal chromatographic purification enhancing scalability.
Stereochemical Considerations
Stereoselectivity is critical in the synthesis of azaspiro compounds due to their conformational constraints. Use of bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents (DMSO, THF) promotes intramolecular cyclization with retention or inversion of stereochemistry depending on the substrate and conditions.
Functional Group Compatibility
The presence of the 3-hydroxyphenyl substituent requires careful protection/deprotection strategies during synthesis to avoid side reactions such as oxidation or unwanted ether formation. Phenolic hydroxyl groups are often protected as silyl ethers or esters during early steps and deprotected at the end.
Comparative Data on Preparation of Related Spirocyclic Compounds
The following table compares yields and conditions for spirocyclic azaspiro compounds similar to 8-(3-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one, illustrating the efficiency of various synthetic approaches:
Summary of Research Findings and Practical Recommendations
The annulation strategy is a robust and versatile method for synthesizing azaspiro[3.4]octan-5-one derivatives, including the target compound with a 3-hydroxyphenyl substituent.
Base-mediated intramolecular cyclization is the key step for spiro ring formation, with potassium tert-butoxide and sodium hydride being effective bases in polar aprotic solvents.
Protection of the phenolic hydroxyl group during early synthetic steps is recommended to prevent side reactions.
The synthetic routes developed allow for high yields (70-90%) and good stereochemical control, with minimal chromatographic purification needed, facilitating scale-up.
Structural analogues with similar spirocyclic cores have been successfully synthesized and characterized, supporting the feasibility of the methods described.
- PubChem Compound Summary: 6-Azaspiro[3.4]octan-5-one, Updated 2025.
- Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible MAGL Inhibitors, Journal of Medicinal Chemistry, 2021.
Chemical Reactions Analysis
Types of Reactions
8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of pain management and neuropharmacology.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl carboxylate derivatives () demonstrate strategies for temporary protection of reactive groups during synthesis, a tactic applicable to the target compound’s phenolic moiety.
Biological Activity
8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, characterized by a spiro linkage that connects two cyclic structures through a single atom. The presence of a hydroxyphenyl group in its structure enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : C13H15NO2
- Molecular Weight : Approximately 215.27 g/mol
- Structure : The compound features an azaspiro framework and a hydroxyphenyl group, which are critical for its biological activity.
1. Enzyme Inhibition
Research indicates that 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one may exhibit enzyme inhibition properties, particularly in relation to various metabolic pathways. For instance, compounds with similar structures have shown potential in inhibiting thioesterase activity, which is relevant for drug development against tuberculosis .
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within the spirocyclic family have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens, indicating a potential role in treating infections .
3. Antinociceptive Effects
The compound has been explored for its effects on pain modulation, particularly as a TRPM8 antagonist. TRPM8 is implicated in cold allodynia and other pain-related conditions. Studies have demonstrated that antagonists of this receptor can alleviate pain in models of neuropathic pain .
Case Study 1: Inhibition of Thioesterase Activity
A study evaluated the activity of several compounds, including derivatives of 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one, in inhibiting the Pks13 thioesterase involved in mycobacterial cell wall synthesis. Results indicated that modifications to the azaspiro structure could enhance potency while maintaining low cytotoxicity .
| Compound | Log Reduction in CFU | MIC (μg/mL) |
|---|---|---|
| Lead Compound | 3.9 | <1 |
| 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one | TBD | TBD |
Case Study 2: TRPM8 Modulation
In another study focusing on pain management, the efficacy of TRPM8 antagonists was assessed using mouse models subjected to oxaliplatin-induced cold allodynia. The results showed that compounds similar to 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one significantly reduced nocifensive behaviors, indicating potential therapeutic applications for chronic pain conditions .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one | C13H15NO2 | Para-hydroxyphenyl group; differing reactivity |
| 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one | C13H15NO2 | Ortho-hydroxyphenyl group; unique steric effects |
| 2,6-Diazaspiro[3.4]octan-7-one | C10H14N2O | Lacks hydroxy groups; serves as a reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
